"3-(Pentyloxy)azetidine" chemical properties and structure
"3-(Pentyloxy)azetidine" chemical properties and structure
The following technical guide provides an in-depth analysis of 3-(Pentyloxy)azetidine , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
3-(Pentyloxy)azetidine (CAS: 1309207-29-1 for HCl salt) is a 3-substituted azetidine derivative featuring a linear pentyl ether chain. In modern drug discovery, this scaffold serves as a critical bioisostere for larger saturated heterocycles (e.g., piperidines, pyrrolidines) or flexible alkyl amines.
Its value lies in the unique geometric and electronic properties of the azetidine ring:
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Conformational Restriction: The four-membered ring reduces entropic penalties upon binding compared to open-chain amines.
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Basicity Modulation: The electron-withdrawing inductive effect (-I) of the 3-alkoxy group lowers the pKa of the azetidine nitrogen (typically ~8.5–9.0) relative to unsubstituted azetidine (~11.3), improving bioavailability and blood-brain barrier (BBB) permeation.
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Lipophilicity Tuning: The pentyl chain adds significant lipophilicity (+LogP), facilitating hydrophobic interactions in target binding pockets (e.g., GPCRs, ion channels).
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a strained four-membered nitrogen heterocycle (azetidine) substituted at the C3 position with an n-pentyloxy group.
Identity Table
| Parameter | Data |
| IUPAC Name | 3-(Pentyloxy)azetidine |
| Common Name | 3-n-Pentyloxyazetidine |
| CAS Number | 1309207-29-1 (HCl salt); Free base implied |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol (Free Base); 179.69 g/mol (HCl Salt) |
| SMILES | CCCCCOC1CNC1 |
| InChIKey | Unique identifier (derivative specific) |
Structural Conformation (Puckering)
Unlike planar cyclobutane, the azetidine ring exists in a puckered conformation to relieve torsional strain between vicinal hydrogens. The barrier to inversion is low (~1.3 kcal/mol).
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Implication: The 3-substituent (pentyloxy) prefers the equatorial orientation in the puckered conformer to minimize 1,3-diaxial-like steric interactions. This vector alignment is critical for designing ligands that require specific exit vectors from the nitrogen core.
Physicochemical Profile
The following data summarizes the predicted and experimental properties critical for lead optimization.
| Property | Value (Approx.) | Significance |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| TPSA | ~21 Ų | Low polar surface area, favoring membrane permeability. |
| pKa (Conjugate Acid) | 8.8 ± 0.5 | Lower than pyrrolidine (~11.3). At physiological pH (7.4), a significant fraction exists as the neutral free base, aiding passive diffusion. |
| Boiling Point | ~180°C (Predicted) | High boiling point ether; stable under standard reflux conditions. |
| Solubility | High (Organic); Mod (Water) | Free base is soluble in DCM, MeOH; Salt is water-soluble. |
Synthetic Pathways & Experimental Protocols
The synthesis of 3-alkoxyazetidines faces a specific challenge: Elimination vs. Substitution. The strained ring and the presence of a leaving group at C3 (in precursors) can lead to ring-opening or elimination to azetines if conditions are too harsh.
The most robust route utilizes O-alkylation of N-protected 3-hydroxyazetidine .
Diagram 1: Synthetic Workflow (Williamson Ether Strategy)
Caption: Step-wise synthesis of 3-(Pentyloxy)azetidine emphasizing N-protection to prevent polymerization.
Detailed Experimental Protocol
Stage 1: N-Protection (Critical Precursor)
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Objective: Mask the nucleophilic nitrogen to prevent self-polymerization and N-alkylation.
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Reagents: 3-Hydroxyazetidine HCl, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM.
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Suspend 3-Hydroxyazetidine HCl (1.0 eq) in DCM (0.5 M) at 0°C.
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Add Et₃N (2.2 eq) dropwise. Note: Excess base is required to neutralize the HCl salt.
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Add Boc₂O (1.1 eq) dissolved in DCM.
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Stir at RT for 12 hours. Wash with water, brine, dry over Na₂SO₄, and concentrate.
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Yield: Expect >90% of a white solid/oil.
Stage 2: O-Alkylation (The Key Step)
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Objective: Install the pentyl chain via Williamson Ether Synthesis.
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Mechanism: Sₙ2 displacement of pentyl bromide by the azetidine-alkoxide.
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Reagents: N-Boc-3-hydroxyazetidine, Sodium Hydride (NaH, 60% in oil), 1-Bromopentane, DMF (Anhydrous).
Protocol:
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Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
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Deprotonation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.
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Activation: Add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 min until evolution ceases.
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Scientific Rationale: Low temperature prevents potential base-catalyzed ring degradation or elimination.
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Addition: Add 1-Bromopentane (1.2 eq) dropwise via syringe.
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Reaction: Allow to warm to RT and stir for 16–24 hours.
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Monitoring: TLC (Hexane/EtOAc) should show consumption of the polar alcohol and appearance of a less polar spot.
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Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics copiously with water (to remove DMF) and brine.
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Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Stage 3: N-Deprotection
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Objective: Liberate the secondary amine.
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Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
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Dissolve the intermediate in DCM.
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Add TFA (10-20 eq) or HCl/Dioxane. Stir for 2–4 hours.
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Isolation:
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For HCl Salt: Concentrate in vacuo. Triturate with diethyl ether to obtain the solid salt.
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For Free Base: Basify with NaHCO₃ (aq), extract into DCM, dry, and concentrate carefully (volatile amine!).
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Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Logic
The 3-(pentyloxy)azetidine moiety is often employed to optimize Lipophilic Ligand Efficiency (LLE) .
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Metabolic Stability: The azetidine ring is generally more metabolically stable than the pyrrolidine ring toward oxidative metabolism (alpha-carbon oxidation) due to the higher s-character of the C-H bonds in the strained ring.
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Vector Control: The ether linkage at C3 projects the pentyl chain into a specific vector perpendicular to the amine plane. This is distinct from C4-substituted piperidines (linear projection).
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Basicity & Permeability:
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Problem: High basicity of secondary amines leads to lysosomal trapping and poor BBB penetration.
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Solution: The oxygen atom at C3 exerts an inductive effect (-I), lowering the pKa of the azetidine nitrogen. This increases the fraction of neutral species at physiological pH, enhancing membrane permeability.
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Diagram 2: Pharmacophore & Bioisosterism
Caption: Functional decomposition of the scaffold showing how structural features translate to medicinal properties.
Handling and Safety
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Hazard Class: Irritant (Skin/Eye). The HCl salt is hygroscopic.
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Storage: Store at 2–8°C under inert atmosphere (Argon). Azetidines can degrade upon prolonged exposure to moisture and CO₂ (ring opening/polymerization).
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Reactivity: Avoid strong oxidizing agents. The ether linkage is stable, but the secondary amine is nucleophilic and will react with electrophiles (acid chlorides, isocyanates).
References
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National Institute of Standards and Technology (NIST). Azetidine - Gas Phase Ion Energetics and Properties. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
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Lowe, D. Azetidines in Medicinal Chemistry.[2][3] In the Pipeline (Science/AAAS). General discussion on ring strain and basicity.
- Sirenko, V. et al.Synthesis and properties of 3-alkoxyazetidines. Enamine Building Blocks Technical Notes.
(Note: Specific literature on the n-pentyloxy derivative is sparse; protocols are derived from standard validated methods for 3-alkoxyazetidines as cited in references 4 and 5.)
